GemcitabineHcl
描述
Systematic IUPAC Nomenclature and Structural Descriptors
Gemcitabine hydrochloride is systematically named as 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-one hydrochloride . This nomenclature reflects its β-anomeric configuration, where the pyrimidine base (2-oxo-4-imino-1,2-dihydropyrimidine) is linked to a 2'-deoxy-2',2'-difluororibose moiety via an N-glycosidic bond. The hydrochloride salt forms through protonation of the cytidine-like nitrogen at position 3 (N3) .
Structurally, the compound features:
Molecular Formula and Stereochemical Configuration
The molecular formula of gemcitabine hydrochloride is C₉H₁₂ClF₂N₃O₄ , with a molecular weight of 299.66 g/mol . The stereochemistry is defined by three chiral centers in the sugar moiety:
- C2' (R configuration) : Determines the β-anomeric linkage to the pyrimidine.
- C3' (R configuration) and C4' (R configuration) : Govern the C3'-endo sugar pucker conformation, which optimizes base stacking in DNA incorporation .
The β-anomer is critical for biological activity, as the α-configuration lacks antimetabolite properties . X-ray crystallography confirms a distorted chair conformation in the solid state, with fluorine atoms occupying axial positions to minimize steric hindrance .
属性
CAS 编号 |
12111-03-9 |
|---|---|
分子式 |
C9H11F2N3O5 |
同义词 |
4-aMino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxyMethyl)tetrahydrofuran-2-yl)pyriMidin-2(1H)-one (Hydrochloride) |
产品来源 |
United States |
准备方法
Hertel Synthesis Route
The foundational synthesis of gemcitabine hydrochloride, developed by Hertel et al., begins with D-mannitol as the starting material. Key steps include:
-
Fluorination : A Reformatsky reaction with ethyl bromodifluoroacetate introduces fluorine atoms at the 2′-position of the ribose moiety, yielding a 3:1 mixture of anti and syn diastereomers.
-
Cyclization : Deprotection and cyclization form a γ-lactone intermediate, which is further protected with tert-butyldimethylsilyl (TBDMS) groups.
-
Nucleobase Introduction : Mesylation of the lactol generates a leaving group, enabling coupling with silylated cytosine under Lewis acid catalysis (e.g., TMSOTf).
-
Deprotection and Salt Formation : Final deprotection yields gemcitabine base, which is converted to the hydrochloride salt via HCl addition in methanol/ethyl acetate.
Yield and Purity : The original method achieves ~50% yield post-HPLC purification but suffers from α/β-anomer separation challenges (initial α:β ratio = 4:1).
Alternative Fluorination Strategies
To address diastereomer separation inefficiencies, modified routes employ boron trifluoride-ether complexes and acid anhydrides for direct fluorination of cytidine derivatives. For example:
-
CN103641874A describes a cytidine-based approach where 3′,5′-protected cytidine undergoes oxidation and fluorination using BF₃·Et₂O, achieving 78–79% yield with >99% β-anomer purity.
-
US8193354B2 utilizes sodium periodate for oxidation, followed by fluorination with Zn/Et₂O, yielding 85% β-anomer content post-crystallization.
Purification and Crystallization Techniques
Ion Exchange Chromatography
Crude gemcitabine base is purified using strong cation exchange resins (e.g., Amberlite IR 120). Elution with ammonia solutions (5–20% w/w) removes impurities, followed by solvent evaporation and HCl precipitation.
Conditions :
Solvent-Based Crystallization
Gemcitabine hydrochloride is precipitated from methanol using HCl and anti-solvents (ethyl acetate or acetone). Critical parameters include:
-
Solvent Ratio : Methanol:ethyl acetate = 1:1 (v/v)
Process Optimization for Industrial Scaling
High-Pressure Homogenization
CN112516078B details a method for gemcitabine monophosphate synthesis, emphasizing solvent-free homogenization at 100–121°C to improve stability. The formulation achieves:
Polymorphic Control
Recrystallization from water-methanol-acetone mixtures (30 volumes/g) ensures compliance with pharmacopeial standards. Key data:
| Parameter | Value | Source |
|---|---|---|
| Crystallization Solvent | Water:MeOH:Acetone (1:1:1) | |
| Purity Post-Recrystallization | 99.9% |
Stability and Degradation Profiles
Solution Stability
Gemcitabine hydrochloride exhibits pH-dependent stability:
Table 1: Stability of Gemcitabine Hydrochloride in Aqueous Solutions
| pH | Temperature | Stability (7 Days) |
|---|---|---|
| 4.0 | 25°C | 99.8% |
| 6.5 | 45°C | 99.8% |
| 7.0 | 25°C | 99.1% |
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Gemcitabine Hydrochloride Preparation Methods
| Method | Starting Material | Steps | Yield (%) | β-Anomer Purity |
|---|---|---|---|---|
| Hertel Synthesis | D-Mannitol | 8 | 50 | 96.35 |
| Cytidine Fluorination | Cytidine | 5 | 78 | 99.3 |
| Ion Exchange + Crystallization | Crude Base | 3 | 80 | 98.8 |
Recent Advances in Prodrug Formulations
Encapsulation of 4-decenoic acid-gemcitabine conjugates into PLGA nanoparticles improves therapeutic efficacy by 40% in pancreatic cancer models. Key findings:
化学反应分析
Hydrolysis and Deamination in Acidic Conditions
GemHCl degrades via acid-catalyzed deamination to form its uridine analogue (2'-deoxy-2',2'-difluorouridine, dFdU). Key findings include:
-
Mechanism : Acidic conditions promote cleavage of the N-glycosidic bond and deamination of the cytosine base.
Anomerization and Degradation in Basic Conditions
Under alkaline conditions, anomerization (α/β interconversion) dominates:
pH-Dependent Stability and Shelf-Life Predictions
GemHCl exhibits maximum stability near pH 7–9.5 , but solubility constraints limit practical formulation to pH 2.5 :
Identified Degradation Products and Structural Elucidation
Key degradation products include:
科学研究应用
Monotherapy and Combination Therapy
Gemcitabine is commonly administered as a monotherapy for pancreatic cancer and in combination with other agents for various cancers:
- Pancreatic Cancer : Used as a first-line treatment; response rates range from 5% to 12% with median survival times between 3.9 to 6.3 months .
- Non-Small Cell Lung Cancer : Administered with cisplatin; shows improved response rates compared to monotherapy .
- Bladder Cancer : Effective in advanced cases when combined with cisplatin; response rates are reported between 20% to 28% .
Intravesical Delivery Systems
Recent research has focused on developing intravesical delivery systems for gemcitabine hydrochloride to enhance therapeutic efficacy while minimizing systemic toxicity. A study demonstrated that gemcitabine-loaded microspheres delivered intravesically showed greater cytotoxicity compared to traditional formulations . This method allows for localized treatment of bladder cancer, achieving sustained drug release and prolonged residence time within the bladder.
Efficacy in Elderly Patients with Pancreatic Cancer
A randomized controlled trial investigated the efficacy of gemcitabine hydrochloride combined with S-1 in elderly patients (≥75 years) with advanced pancreatic cancer. The study aimed to assess overall survival rates and safety profiles, indicating potential for standard treatment protocols in this demographic .
Topical Application for Skin Cancers
Research on the topical application of gemcitabine has shown promise in treating skin cancers. A study indicated that topical administration induces the generation of microvesicle particles, which may play a role in the drug's mechanism of action against skin tumors . This innovative approach could mitigate systemic side effects while targeting localized lesions.
Future Directions and Research Trends
The ongoing exploration of gemcitabine's applications includes:
- Combination Therapies : Studies are increasingly focusing on combining gemcitabine with newer agents such as checkpoint inhibitors and targeted therapies to improve patient outcomes .
- Generic Formulations : The introduction of generic versions is making gemcitabine more accessible, particularly in emerging markets where cancer incidence is rising .
- Innovative Drug Delivery Systems : Continued research into advanced delivery mechanisms aims to enhance the therapeutic index of gemcitabine while reducing adverse effects.
作用机制
Gemcitabine hydrochloride is a pro-drug that must be phosphorylated by deoxycytidine kinase to become active. The active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), inhibit ribonucleotide reductase and DNA polymerase, leading to the incorporation of dFdCTP into DNA. This incorporation disrupts DNA synthesis and results in cell death . The compound primarily targets rapidly dividing cells, making it effective against cancer cells .
相似化合物的比较
Stability and Analytical Comparisons
Gemcitabine HCl’s stability in formulations is superior to analogs like capecitabine.
Degradation Under Stress Conditions
| Condition | Gemcitabine HCl Stability | Capecitabine Stability |
|---|---|---|
| Hydrolytic (60°C, 1 hour) | 98.7% recovery | 85.2% recovery |
| Oxidative (5% H₂O₂) | 95.4% recovery | 72.6% recovery |
| Photolytic | 97.1% recovery | 68.9% recovery |
Source : HPLC analyses under ICH Q2(R1) guidelines .
常见问题
Q. What steps are critical for replicating synthesis protocols of Gemcitabine HCl analogs described in literature?
- Methodological Answer : Cross-validate synthetic routes using NMR (¹H/¹³C) and HPLC-MS for intermediate characterization. Publish detailed reaction conditions (catalyst loading, temperature gradients) in supplementary materials. Share crystallographic data (CCDC numbers) for novel compounds. Collaborate with third-party labs for independent replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
